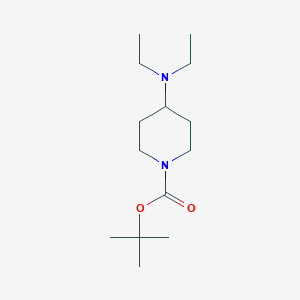

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate (CAS 1281634-35-2) is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position and substituted with a diethylamino group (-N(C₂H₅)₂) at the 4-position. This compound is part of a broader class of Boc-protected piperidines, which are pivotal intermediates in pharmaceutical and organic synthesis due to their stability and ease of deprotection under mild acidic conditions .

Properties

IUPAC Name |

tert-butyl 4-(diethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-6-15(7-2)12-8-10-16(11-9-12)13(17)18-14(3,4)5/h12H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLULEDXETYEYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of piperidine-based pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .

Medicine: tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as analgesics and anesthetics .

Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The exact pathways and molecular targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(diethylamino)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent at 4-Position | Molecular Formula | Molecular Weight | Physical State | CAS Number | Key Applications |

|---|---|---|---|---|---|---|

| tert-Butyl 4-(diethylamino)piperidine-1-carboxylate | Diethylamino (-N(C₂H₅)₂) | C₁₄H₂₇N₂O₂* | 255.38* | Not specified | 1281634-35-2 | Pharmaceutical intermediates |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | Amino (-NH₂), Pyridin-3-yl | C₁₅H₂₃N₃O₂ | 277.36 | Light yellow solid | 1707580-61-7 | Laboratory chemicals |

| tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | Amino (-NH₂), Aminomethyl (-CH₂NH₂) | C₁₁H₂₃N₃O₂ | 229.32 | Not specified | 871115-32-1 | Substance manufacturing |

| tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 4-Bromo-1H-pyrazol-1-yl | C₁₃H₂₀BrN₃O₂ | 330.23 | Not specified | 877399-50-3 | Commercial pharmaceuticals |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Phenylamino (-NHPh) | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | Not available | Precursor in illicit synthesis |

Key Findings

Structural Influences on Reactivity and Basicity The diethylamino group in the target compound is a strong electron donor, enhancing the basicity of the piperidine nitrogen compared to analogs like the pyridin-3-yl or bromopyrazolyl derivatives. This property may facilitate its use in reactions requiring nucleophilic intermediates . The bromopyrazolyl substituent in CAS 877399-50-3 introduces electrophilic character, making it suitable for cross-coupling reactions in drug synthesis .

Applications and Regulatory Considerations The phenylamino derivative (tert-Butyl 4-(phenylamino)piperidine-1-carboxylate) is listed as a precursor in illicit drug manufacturing, necessitating strict regulatory compliance . The pyridin-3-yl analog (CAS 1707580-61-7) requires stringent safety protocols, including respiratory and eye protection, due to its use in laboratory settings .

Market and Commercial Viability The bromopyrazolyl compound (CAS 877399-50-3) has a dedicated market research report, highlighting its role in commercial pharmaceuticals and the availability of manufacturing patents . In contrast, the diethylamino derivative lacks explicit market data but shares structural similarities with intermediates used in kinase inhibitor development .

Hazards and Safety Profiles The pyridin-3-yl analog is a light yellow solid with undefined odor but mandates hazard controls (e.g., eye wash stations, protective gloves) . The phenylamino derivative’s regulatory status underscores the importance of tracking precursors in controlled substance synthesis .

Biological Activity

tert-Butyl 4-(diethylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a diethylamino moiety, which contribute to its unique properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate can be represented as follows:

Research indicates that tert-Butyl 4-(diethylamino)piperidine-1-carboxylate interacts with specific molecular targets, influencing various cellular signaling pathways. Its mechanism primarily involves:

- Enzyme Interaction : The compound may inhibit or activate enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : It is hypothesized to bind to neurotransmitter receptors, potentially affecting neurotransmission and cellular responses.

Biological Activity

The biological activities of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate have been investigated through various studies:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines. For instance, treatment with the compound resulted in a significant decrease in the growth of U251 glioblastoma cells, suggesting its potential as an anticancer agent .

- Neuropharmacological Effects : The diethylamino group enhances the lipophilicity of the compound, which may facilitate its ability to cross the blood-brain barrier. This property suggests potential applications in treating neurological disorders .

- Gene Regulation : Transcriptome analysis revealed that treatment with this compound led to significant changes in gene expression profiles associated with cancer progression and inflammatory responses .

Table 1: Summary of Biological Activities

Detailed Findings

- In a study focused on glioblastoma cells, treatment with tert-Butyl 4-(diethylamino)piperidine-1-carboxylate at concentrations above its IC50 resulted in reduced levels of inositol phosphates, indicating modulation of signaling pathways involved in cell growth .

- A separate investigation into its pharmacokinetics revealed favorable absorption characteristics, suggesting that modifications to enhance bioavailability could further improve its therapeutic potential .

Comparative Analysis

To better understand the unique properties of tert-Butyl 4-(diethylamino)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | Dimethylamino group positioned differently | Similar anticancer properties |

| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | Lacks diethylamino moiety | Lower neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.